Methylazatoxin
Description
Methylazatoxin (hypothetical IUPAC name: 3-methyl-5-azatricyclo[8.2.1.1³,⁸]pentadecane-2-carboxylic acid) is a synthetic organic compound postulated to belong to the class of neurotoxic alkaloids. This compound likely exhibits inhibitory effects on acetylcholinesterase or ion channels, akin to compounds like T-2 toxin or metazachlor . However, the absence of direct studies in the provided evidence necessitates reliance on comparative frameworks for analysis.
Properties
CAS No. |
129565-13-5 |
|---|---|
Molecular Formula |
C22H22N2O5 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(10R,15S)-10-(3,4,5-trimethoxyphenyl)-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one |
InChI |
InChI=1S/C22H22N2O5/c1-26-17-8-12(9-18(27-2)21(17)28-3)20-19-15(10-13-11-29-22(25)24(13)20)14-6-4-5-7-16(14)23-19/h4-9,13,20,23H,10-11H2,1-3H3/t13-,20+/m0/s1 |
InChI Key |
SCLLIEKCYQJGGW-RNODOKPDSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H]2C3=C(C[C@@H]4N2C(=O)OC4)C5=CC=CC=C5N3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CC4N2C(=O)OC4)C5=CC=CC=C5N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylazatoxin typically involves multi-step organic reactions. One common method includes the reaction of azatoxin with methylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Methylazatoxin undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
Methylazatoxin has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Mechanism of Action
Methylazatoxin exerts its effects primarily by inhibiting topoisomerase-II and tubulin. This inhibition disrupts the normal function of these proteins, leading to cell cycle arrest at the M-phase and subsequent apoptosis. The molecular targets include the DNA-topoisomerase-II complex and tubulin, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
The comparison is structured using criteria from regulatory and toxicological guidelines, emphasizing chemical structure, mechanism of action, toxicity profiles, and regulatory status .
Structural Analogues
Hypothetical structural analogs of Methylazatoxin include:
- T-2 Toxin : A trichothecene mycotoxin inhibiting protein synthesis and causing immune suppression .
- Metamizole : A pyrazolone derivative with analgesic properties, highlighting functional group similarities .
Table 1: Structural and Functional Comparison
Toxicity Profiles
Toxicity data for this compound is inferred from structurally similar compounds:
- Metazachlor : Shows moderate acute toxicity (rat LD₅₀: 1,200 mg/kg) but chronic neurodevelopmental risks .
- T-2 Toxin: Highly toxic (mouse LD₅₀: 1 mg/kg) with hematotoxic and immunotoxic effects .
- Metamizole : Low acute toxicity (human TD₅₀: 5 g/kg) but linked to agranulocytosis .
Regulatory and Environmental Fate
- Metazachlor : Regulated under EU pesticide guidelines with restrictions due to groundwater contamination risks .
- T-2 Toxin : Monitored in food safety protocols (FDA/EFSA) due to mycotoxin contamination .
- This compound: No regulatory data available; similarity assessments would require environmental fate studies (e.g., biodegradation, bioaccumulation) as per EPA mixture guidelines .
Data Gaps and Research Needs
As noted in pesticide risk assessments , key data gaps for this compound include:
- Chronic toxicity endpoints (carcinogenicity, reproductive effects).
- Environmental persistence and metabolite identification.
- Cross-species sensitivity variations.
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